5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Overview
Description
5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S2 It is known for its unique structure, which includes a cyclopropyl group, an oxazole ring, and a thiophene sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiophenes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring
Scientific Research Applications
5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline
- 5-(2-Cyclopropyl-1,3-oxazol-5-yl)-2-methoxybenzenesulfonamide
- 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid
Uniqueness
5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the presence of both the oxazole and thiophene rings, which provide distinct electronic and steric properties. The sulfonyl chloride group offers a versatile site for further functionalization, making this compound valuable for various synthetic and research applications.
Properties
IUPAC Name |
5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S2/c11-17(13,14)9-4-3-8(16-9)7-5-12-10(15-7)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJQZVGECDYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195741 | |
Record name | 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-61-2 | |
Record name | 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936074-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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